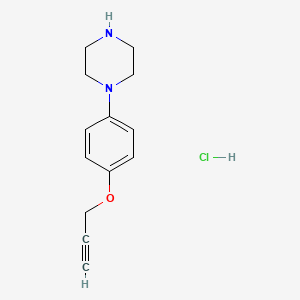

1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride

CAS No.: 1807982-61-1

Cat. No.: VC3107402

Molecular Formula: C13H17ClN2O

Molecular Weight: 252.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807982-61-1 |

|---|---|

| Molecular Formula | C13H17ClN2O |

| Molecular Weight | 252.74 g/mol |

| IUPAC Name | 1-(4-prop-2-ynoxyphenyl)piperazine;hydrochloride |

| Standard InChI | InChI=1S/C13H16N2O.ClH/c1-2-11-16-13-5-3-12(4-6-13)15-9-7-14-8-10-15;/h1,3-6,14H,7-11H2;1H |

| Standard InChI Key | BRTGFQZMLRDGLW-UHFFFAOYSA-N |

| SMILES | C#CCOC1=CC=C(C=C1)N2CCNCC2.Cl |

| Canonical SMILES | C#CCOC1=CC=C(C=C1)N2CCNCC2.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride consists of several key structural components:

-

A piperazine ring: A six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, providing basic centers for interactions with biological targets

-

A phenyl ring: Connected to the N1 position of the piperazine, offering a planar aromatic system for potential π-π interactions

-

A propargyloxy group: Attached to the para position of the phenyl ring, featuring a terminal alkyne functionality

-

A hydrochloride salt: Formed at one of the piperazine nitrogen atoms, enhancing water solubility

The molecular formula of the compound is C₁₃H₁₇ClN₂O, with a calculated molecular weight of 252.73 g/mol . The terminal alkyne group (-C≡CH) within the propargyl moiety serves as a reactive site for various transformations, particularly copper-catalyzed azide-alkyne cycloaddition reactions, making this compound valuable as a synthetic building block.

Physical and Chemical Properties

Based on the structure and properties of similar compounds, the following physicochemical characteristics can be attributed to 1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride:

The compound's structure provides both hydrophilic and hydrophobic regions, contributing to its amphiphilic character. The piperazine moiety and hydrochloride salt enhance water solubility, while the phenyl and propargyl groups contribute to lipophilicity, potentially facilitating membrane permeability in biological systems.

Structural Analogs and Comparative Analysis

Several structural analogs of 1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride have been reported in the literature, offering insights into structure-property relationships:

Comparative analysis reveals that substitution patterns on the phenyl ring and the position of the propargyl group significantly influence the compound's physicochemical properties and potential biological activities. The para-propargyloxy substitution in 1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride combines the structural features that can contribute to both receptor binding and synthetic versatility.

Synthesis Methodologies

O-Propargylation of 1-(4-Hydroxyphenyl)piperazine

The most direct approach involves the O-propargylation of 1-(4-hydroxyphenyl)piperazine followed by conversion to the hydrochloride salt:

-

Alkylation of 1-(4-hydroxyphenyl)piperazine with propargyl bromide in the presence of a base

-

Formation of the hydrochloride salt using HCl in an appropriate solvent

This methodology aligns with synthetic approaches used for similar compounds containing propargyloxy groups .

Detailed Synthetic Protocol

Based on synthetic approaches for related compounds, a recommended protocol for the synthesis of 1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride would include:

Materials and Reagents

-

1-(4-Hydroxyphenyl)piperazine

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrogen chloride solution (in diethyl ether)

-

Silica gel for chromatography

Procedure

-

In a round-bottom flask, dissolve 1-(4-hydroxyphenyl)piperazine (1.0 eq) in anhydrous DMF (0.2 M solution).

-

Add anhydrous potassium carbonate (2.0 eq) and stir for 30 minutes at room temperature.

-

Cool the reaction mixture to 0°C and add propargyl bromide (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours with monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the free base by column chromatography on silica gel using appropriate solvent systems.

-

Dissolve the purified free base in diethyl ether and add HCl in diethyl ether dropwise until complete precipitation occurs.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 1-(4-(prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride.

The synthetic approach draws parallels with methods described for similar compounds in the available literature .

Optimization Considerations

Several factors can influence the efficiency and yield of the synthesis:

-

Base selection: While K₂CO₃ is commonly used, alternatives such as Cs₂CO₃ or NaH may provide different reactivity profiles.

-

Solvent effects: DMF is frequently employed, but acetone or acetonitrile may offer advantages in terms of workup and purification.

-

Reaction temperature: The propargylation reaction may benefit from controlled heating to enhance reaction kinetics.

-

Catalytic additives: Phase-transfer catalysts or additional copper catalysts may improve the efficiency of the alkylation step.

-

Salt formation conditions: The concentration and rate of addition of HCl significantly impact the crystallinity and purity of the final product.

Analytical Characterization

Spectroscopic Analysis

Comprehensive spectroscopic characterization is essential for structural confirmation and purity assessment of 1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structure and comparable compounds, the expected NMR spectral features would include:

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.15-3.25 (m, 4H, piperazine CH₂)

-

δ 3.35-3.45 (m, 4H, piperazine CH₂)

-

δ 3.55-3.60 (t, 1H, J = 2.4 Hz, ≡CH)

-

δ 4.75-4.80 (d, 2H, J = 2.4 Hz, OCH₂)

-

δ 6.95-7.05 (d, 2H, J = 8.8 Hz, aromatic CH)

-

δ 7.10-7.20 (d, 2H, J = 8.8 Hz, aromatic CH)

-

δ 9.20-9.40 (br s, 2H, NH₂⁺)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 42.5-43.5 (piperazine CH₂)

-

δ 46.5-47.5 (piperazine CH₂)

-

δ 55.5-56.5 (OCH₂)

-

δ 78.0-79.0 (C≡CH)

-

δ 79.5-80.5 (C≡CH)

-

δ 115.0-116.0 (aromatic CH)

-

δ 119.0-120.0 (aromatic CH)

-

δ 144.0-145.0 (aromatic C-N)

-

δ 153.0-154.0 (aromatic C-O)

This prediction is supported by characteristic patterns observed in similar compounds reported in the literature .

Infrared (IR) Spectroscopy

Key diagnostic IR absorption bands for 1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride would include:

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 3280-3310 | ≡C-H stretching | Terminal alkyne |

| 3200-3300 | N-H stretching | Piperazine NH⁺ |

| 2100-2125 | C≡C stretching | Alkyne triple bond |

| 2800-3000 | C-H stretching | Aliphatic and aromatic C-H |

| 1600-1650 | C=C stretching | Aromatic ring |

| 1200-1250 | C-O-C stretching | Ether linkage |

| 1000-1100 | C-N stretching | Piperazine ring |

The presence of a distinct alkyne C≡C stretching band around 2120 cm⁻¹ would serve as a key identifier for the propargyl group, as noted in similar compounds .

Mass Spectrometry

Expected mass spectrometric data for 1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride:

-

Molecular ion peak [M-Cl]⁺: m/z 217.13 (calculated for C₁₃H₁₇N₂O⁺)

-

Characteristic fragmentation patterns:

-

Loss of propargyl group: m/z 177

-

Piperazine fragment: m/z 99

-

Propargyloxyphenyl fragment: m/z 145

-

High-resolution mass spectrometry would provide more precise mass determination for structure confirmation.

High-Performance Liquid Chromatography (HPLC)

For purity assessment and quality control, HPLC analysis would typically employ:

-

Column: Reverse-phase C18

-

Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid

-

Detection: UV at 254 nm and 280 nm

-

Flow rate: 1.0 mL/min

-

Expected purity threshold: >98%

Thin-Layer Chromatography (TLC)

TLC conditions for monitoring reactions and assessing purity:

-

Stationary phase: Silica gel 60 F254

-

Mobile phase: Dichloromethane/methanol (9:1) or ethyl acetate/hexane/triethylamine (5:4:1)

-

Visualization: UV at 254 nm, ninhydrin spray, or Dragendorff's reagent

Elemental Analysis

Expected elemental composition for C₁₃H₁₇ClN₂O:

| Element | Calculated (%) | Typical Acceptable Range (%) |

|---|---|---|

| C | 61.78 | 61.53-62.03 |

| H | 6.78 | 6.58-6.98 |

| N | 11.08 | 10.88-11.28 |

| Cl | 14.02 | 13.87-14.22 |

Biological Activities and Applications

Pharmacological Profile

While specific pharmacological data for 1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride is limited, its structural features suggest potential activities based on related phenylpiperazine derivatives.

Receptor Interactions

The phenylpiperazine scaffold is known to interact with various neurotransmitter receptors:

-

Serotonin receptors: Many phenylpiperazines exhibit affinity for 5-HT receptor subtypes, particularly 5-HT₁A and 5-HT₂A receptors .

-

Dopamine receptors: The piperazine structure can facilitate interactions with dopamine D₂-like receptors.

-

Histamine receptors: Related compounds have shown histamine H₃ receptor antagonism .

-

Sigma receptors: Several phenylpiperazine derivatives act as sigma-1 receptor ligands with antinociceptive properties .

Structure-Activity Relationships

The key structural elements contributing to potential biological activities include:

-

The piperazine ring: Essential for basic nitrogen interactions with receptor binding sites

-

The phenyl moiety: Provides hydrophobic interactions and π-stacking capabilities

-

The propargyloxy substitution: Modifies electronic properties and lipophilicity

-

The para-substitution pattern: Influences receptor selectivity and binding affinity

Synthetic Applications

One of the most valuable aspects of 1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride is its utility as a synthetic intermediate due to the presence of the terminal alkyne functionality.

Click Chemistry Applications

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click chemistry," for diverse applications:

-

Bioconjugation with azide-functionalized biomolecules

-

Development of combinatorial libraries for drug discovery

-

Attachment to solid supports for solid-phase synthesis

-

Creation of molecular probes for biological studies

Several examples in the literature demonstrate the utility of such click chemistry approaches with similar propargyl-containing compounds .

Heterocycle Synthesis

The propargyl group can participate in various cyclization reactions to generate novel heterocyclic systems:

-

Metal-catalyzed cycloisomerizations

-

Formation of triazole derivatives via cycloaddition reactions

-

Construction of complex heterocyclic scaffolds

Medicinal Chemistry Applications

The compound serves as a valuable building block for medicinal chemistry:

-

Fragment-based drug discovery approaches

-

Development of receptor-selective ligands

-

Creation of PET or SPECT imaging agents by incorporating radioisotopes

-

Design of irreversible inhibitors through covalent binding mechanisms

Applications in Chemical Biology

The unique combination of the phenylpiperazine pharmacophore and the alkyne handle positions 1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride as a useful tool for chemical biology research.

Probe Development

The compound can serve as a foundation for developing:

-

Photoaffinity labels for target identification

-

PROTAC-like molecules for targeted protein degradation, similar to LYMTAC approaches mentioned in the literature

-

Fluorescent probes for receptor visualization and localization

Target Identification and Validation

The alkyne functionality enables activity-based protein profiling approaches:

-

Identification of unknown protein targets through click chemistry with azide reporters

-

Validation of target engagement in complex biological systems

-

Competitive binding studies with known ligands

Future Research Directions

Medicinal Chemistry Exploration

Future research on 1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride could focus on:

-

Comprehensive structure-activity relationship studies with systematic modifications

-

Development of radioligands for receptor binding studies

-

Exploration of dual-action compounds by linking to other pharmacophores

-

Investigation of potential therapeutic applications in neuropsychiatric disorders

Synthetic Methodology Advancement

Methodological improvements could address:

-

Development of more efficient and environmentally friendly synthetic routes

-

Stereoselective synthesis of derivatives with chiral centers

-

Flow chemistry approaches for scalable production

-

Green chemistry alternatives to traditional synthesis methods

Chemical Biology Applications

Emerging opportunities in chemical biology include:

-

Integration into targeted protein degradation systems, building on the LYMTAC concept

-

Development of activity-based probes for specific enzyme classes

-

Creation of photoactivatable and photoswitchable ligands for optogenetic applications

-

Design of theranostic agents combining therapeutic and diagnostic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume